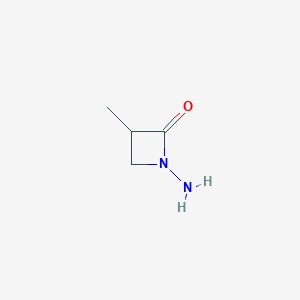

1-Amino-3-methylazetidin-2-one

Description

Properties

CAS No. |

130065-25-7 |

|---|---|

Molecular Formula |

C4H8N2O |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

1-amino-3-methylazetidin-2-one |

InChI |

InChI=1S/C4H8N2O/c1-3-2-6(5)4(3)7/h3H,2,5H2,1H3 |

InChI Key |

HOGNPRUVLIRFSV-UHFFFAOYSA-N |

SMILES |

CC1CN(C1=O)N |

Canonical SMILES |

CC1CN(C1=O)N |

Synonyms |

2-Azetidinone,1-amino-3-methyl-(9CI) |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 Amino 3 Methylazetidin 2 One and Its Analogues

Cycloaddition Strategies

Cycloaddition reactions represent a convergent and efficient approach to the azetidin-2-one (B1220530) skeleton, allowing for the formation of up to two new stereocenters in a single step. acs.orgpreprints.org These methods are broadly categorized into concerted and stepwise processes, with the Staudinger reaction being a prominent example of the latter. mdpi.comacs.org

Staudinger [2+2] Cycloaddition Protocols

The Staudinger ketene-imine cycloaddition, discovered in 1907, remains one of the most versatile and widely employed methods for the synthesis of β-lactams. wikipedia.orgmdpi.com The reaction involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine to furnish the 2-azetidinone ring. wikipedia.orgorganic-chemistry.org The mechanism is generally accepted to proceed through a stepwise pathway involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate that subsequently undergoes conrotatory ring closure. arkat-usa.orgacs.orgorganic-chemistry.org

The diastereoselectivity of the Staudinger reaction is a critical aspect, as the biological activity of β-lactam compounds is often highly dependent on their stereochemistry. arkat-usa.org Several reaction parameters can be manipulated to influence the stereochemical outcome, with solvent, temperature, base, and the order of reagent addition playing crucial roles. mdpi.comresearchgate.netnih.gov

The polarity of the solvent can significantly impact the diastereomeric ratio of the β-lactam products. An increase in solvent polarity has been observed to favor the formation of trans-isomers. mdpi.com For instance, in the synthesis of certain 3,4-disubstituted 2-azetidinones, changing the solvent can alter the cis/trans ratio. utrgv.edu The choice of solvent can also affect reaction rates and yields, with solvents that better solubilize the reactants often leading to improved results. nih.gov

Reaction temperature is another key factor in controlling diastereoselectivity. researchgate.net Lowering the reaction temperature often enhances the formation of the cis-isomer. mdpi.com For example, the synthesis of certain 3-methoxy-2-azetidinones at -82 °C resulted in high stereoselectivity, yielding only the cis-adducts. mdpi.com Conversely, carrying out the reaction at higher temperatures, such as 100 °C, has been shown to favor the formation of the trans-isomer. mdpi.com

The choice of base used to generate the ketene from an acyl chloride can also influence the stereochemical outcome. nih.gov While common bases like triethylamine (B128534) are frequently used, heterogeneous catalysts such as Mg-Al hydroxide (B78521) have also been explored, although they may lead to mixtures of diastereomers. mdpi.com The order of reagent addition has also been investigated, with studies considering both "acyl chloride first" and "imine first" protocols to understand their effect on the stereoselectivity. mdpi.com

| Factor | Effect on Diastereoselectivity | Example |

| Solvent Polarity | Increased polarity can favor trans-isomer formation. mdpi.com | An increase in trans-isomers was observed with rising solvent polarity in certain syntheses. mdpi.com |

| Temperature | Lower temperatures often favor cis-isomer formation. mdpi.com | Synthesis of 3-methoxy-2-azetidinones at -82°C yielded exclusively cis-adducts. mdpi.com |

| Base | The nature of the base can influence the product distribution. mdpi.com | Use of Mg-Al hydroxide as a heterogeneous catalyst resulted in a mixture of cis and trans isomers. mdpi.com |

| Reagent Addition Order | Can influence the stereochemical outcome by affecting the reaction pathway. mdpi.com | Investigated in computational and experimental studies to understand its role in stereoselectivity. mdpi.com |

The steric and electronic properties of the substituents on both the ketene and the imine have a profound impact on the stereochemical course of the Staudinger reaction. researchgate.netnih.govrsc.org The general rule is that (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. acs.org

The electronic nature of the substituents plays a significant role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure of the zwitterionic intermediate, favoring the formation of the cis-β-lactam. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down this ring closure, allowing for isomerization of the intermediate and leading to a preference for the trans-β-lactam. organic-chemistry.org For example, computational studies have shown that changing the N-protecting group on the imine from a tosyl group to a more electron-withdrawing triflyl group can reverse the diastereoselectivity from cis to trans. nih.govrsc.org

Steric hindrance is another critical factor. researchgate.net Bulky substituents on either the ketene or the imine can influence the approach of the reactants and the stability of the transition states, thereby affecting the diastereomeric ratio of the product. nih.gov In some cases, the use of bulky substituents on the imine can hinder the ring closure of the zwitterionic intermediate, favoring equilibration and potentially altering the stereochemical outcome. nih.gov

| Reagent Substituent | Influence on Stereochemistry | Underlying Principle |

| Imine Geometry | (E)-imines generally yield cis-β-lactams; (Z)-imines yield trans-β-lactams. acs.org | The initial geometry of the imine dictates the relative orientation of substituents in the zwitterionic intermediate. acs.org |

| Electronic Effects (Ketene) | Electron-donating groups favor cis-isomers. organic-chemistry.org | Accelerates the conrotatory ring closure of the zwitterionic intermediate. organic-chemistry.org |

| Electronic Effects (Imine) | Electron-withdrawing groups favor cis-isomers. organic-chemistry.org | Accelerates the conrotatory ring closure of the zwitterionic intermediate. organic-chemistry.org |

| Steric Hindrance | Bulky groups can influence the approach trajectory and favor the formation of the thermodynamically more stable isomer. nih.gov | Increased steric interactions can disfavor certain transition states, leading to higher selectivity. nih.gov |

Catalytic Asymmetric Cycloadditions

While the classical Staudinger reaction is highly effective, the development of catalytic asymmetric versions has been a major advancement, enabling the synthesis of chiral β-lactams with high enantioselectivity. researchgate.net These methods often employ chiral catalysts to control the stereochemical outcome of the cycloaddition.

A variety of transition metals, including palladium, copper, and rhodium, have been successfully employed to catalyze the asymmetric synthesis of azetidin-2-ones. mdpi.comnih.govthieme-connect.com These metals can activate the reactants in different ways to facilitate the cycloaddition and control its stereoselectivity.

Palladium-catalyzed processes have been developed for the carbonylation/cycloaddition of alkenes and imines in the presence of carbon monoxide to produce β-lactams. mdpi.com These reactions often exhibit high yields and complete regioselectivity, with a preference for the cis-diastereomer. mdpi.com Palladium catalysis has also been utilized in the cyclization of allene-containing substrates to form β-lactam-fused oxacycles. nih.gov

Copper-catalyzed reactions have proven particularly versatile for the asymmetric synthesis of β-lactams. The Kinugasa reaction, which involves the coupling of a terminal alkyne and a nitrone, can be rendered highly enantioselective using chiral copper catalysts. jyu.finih.gov This method has been used to synthesize a variety of chiral β-lactams, including spirocyclic derivatives, with excellent stereocontrol. thieme-connect.comjyu.fi Chiral prolinol-phosphine ligands have been shown to be effective in promoting high enantioselectivity in these copper-catalyzed couplings. nih.govnih.gov

Rhodium catalysts have been used to generate metalloketene species from terminal alkynes, which then undergo a [2+2] cycloaddition with imines to form β-lactams with high trans-diastereoselectivity. nih.gov Rhodium carbenoids derived from diazo compounds have also been utilized in ring-expansion reactions of aziridines to produce functionalized azetidines. nih.gov

| Metal Catalyst | Reaction Type | Key Features |

| Palladium | Carbonylation/Cycloaddition of alkenes and imines. mdpi.com | High yields, complete regioselectivity, often favors cis-isomer. mdpi.com |

| Copper | Asymmetric Kinugasa reaction (alkyne-nitrone coupling). jyu.finih.gov | Highly enantioselective, applicable to a broad range of substrates, including the synthesis of spirocyclic β-lactams. thieme-connect.comjyu.fi |

| Rhodium | Oxygenative [2+2] cycloaddition of terminal alkynes and imines. nih.gov | High trans-diastereoselectivity, proceeds via a metalloketene intermediate. nih.gov |

A more recent and innovative approach to the synthesis of chiral four-membered rings involves the [3+1]-cycloaddition of metallo-enolcarbenes with ylides. nih.govresearchgate.net This strategy allows for the construction of highly substituted azetidine (B1206935) derivatives with excellent stereocontrol.

In this methodology, a copper(I) catalyst is typically used to generate a metallo-enolcarbene from a silyl-protected enoldiazoacetate. nih.gov This reactive intermediate then undergoes a [3+1]-cycloaddition with an imido-sulfur ylide. nih.gov The use of a chiral ligand, such as a sabox ligand, in conjunction with the copper(I) catalyst enables high enantioselectivity in the formation of the resulting donor-acceptor azetine. nih.govnih.gov These azetines can then be further transformed into a variety of chiral tetrasubstituted azetidines. nih.gov This method represents a powerful tool for accessing structurally complex and stereochemically defined azetidine-containing compounds. nih.govspringernature.com

Aza-Reformatsky Reactions

The aza-Reformatsky reaction is a powerful carbon-carbon bond-forming transformation that provides access to β-amino acid derivatives, which are direct precursors to β-lactams (azetidin-2-ones). acs.orgehu.es The reaction involves the nucleophilic addition of a zinc enolate, generated in situ from an α-halo ester and zinc metal, to an imine electrophile. ehu.esresearchgate.net The development of catalytic, enantioselective versions of this reaction has rendered it a highly effective method for producing chiral β-lactams. acs.orgtheaic.org

Recent advancements have focused on reactions with ketimine substrates, which are challenging due to their lower electrophilicity and increased steric hindrance compared to aldimines. ehu.estheaic.org Success in this area allows for the synthesis of β-lactams with quaternary stereocenters. theaic.org For instance, using α-phosphorated ketimines as substrates in the presence of a BINOL-derived ligand, researchers have efficiently synthesized phosphorated analogues of aspartic acid with excellent enantioselectivity. acs.orgnih.gov These products can then be converted into enantiopure tetrasubstituted β-lactams. acs.orgnih.gov The choice of chiral ligand is crucial for achieving high enantioselectivity. Ligands such as N-methylephedrine, prolinol derivatives, and diaryl prolinols have been successfully employed to induce asymmetry in the formation of the β-amino ester product. acs.orgtheaic.orgresearchgate.net

The general mechanism for the catalytic enantioselective aza-Reformatsky reaction begins with the formation of an organozinc reagent, which then generates a zinc enolate from the α-haloacetate. A chiral ligand coordinates to the zinc center, creating a chiral environment that directs the nucleophilic attack of the enolate onto the imine, leading to the formation of a specific enantiomer of the β-amino ester product. theaic.orgresearchgate.net This intermediate can then be cyclized to the corresponding β-lactam.

| Substrate Type | Reagent | Chiral Ligand/Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| Acyclic Ketimines | Ethyl Iodoacetate, Me₂Zn | BINOL-derived ligand | Good | Excellent | acs.orgehu.esnih.gov |

| Cyclic Ketimines | Ethyl Iodoacetate, Me₂Zn | Diaryl Prolinol | Good | up to 99% | theaic.orgresearchgate.net |

| Aldimines | Ethyl Bromodifluoroacetate | (1R,2S)-amino alcohol | 45-76% | 86-99% | researchgate.net |

| Cyclic Imines | Ethyl Iodoacetate | (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | 83% | 92% | theaic.org |

Photochemical Cycloaddition Methods

Photochemical cycloadditions, particularly [2+2] cycloadditions, represent a direct approach to constructing the four-membered azetidinone ring. fiveable.me These reactions involve the light-induced combination of two unsaturated molecules, such as an alkene and an isocyanate, to form a cyclobutane-type ring. fiveable.me However, the application of this method to the synthesis of azetidines and azetidinones has been historically underdeveloped due to challenges associated with the limited photoreactivity of imine precursors. chemrxiv.org

Modern approaches often utilize visible-light photocatalysis to overcome these limitations. chemrxiv.orgresearchgate.net The mechanism typically involves a photocatalyst that absorbs visible light and transfers energy to one of the reactants (e.g., an alkene), promoting it to an excited triplet state. This highly reactive intermediate can then undergo cycloaddition with a suitable partner. chemrxiv.org To circumvent the low photoreactivity of imines, protected imine equivalents such as 2-isoxazolines have been employed successfully. chemrxiv.orgresearchgate.net

For example, visible-light-mediated energy transfer has been used to facilitate the [2+2] cycloaddition between alkenes and 2-isoxazolines, yielding highly functionalized azetidine rings. researchgate.net While many photochemical methods yield azetidines (the fully saturated ring), the principles are applicable to the synthesis of the azetidinone core by selecting appropriate precursors. For instance, the photochemical [2+2] cycloaddition of quinoxalin-2-ones to aryl alkenes has been reported to produce fused azetidinone structures. chemrxiv.org These reactions are distinct from thermal [2+2] cycloadditions and often proceed through different mechanisms, leading to unique products and stereochemical outcomes. fiveable.me

| Reactant 1 | Reactant 2 | Conditions | Product Type | Key Features | Reference |

| Oxime | Olefin | Visible light, Iridium photocatalyst | Azetidine | Triplet energy transfer mechanism, mild conditions. | chemrxiv.org |

| 2-Isoxazoline | Alkene | Visible light, Photocatalyst | Azetidine | Overcomes low photoreactivity of imines. | chemrxiv.orgresearchgate.net |

| Quinoxalin-2-one | Aryl Alkene | Photocycloaddition | Fused Azetidinone | Direct formation of azetidinone ring fused to another heterocycle. | chemrxiv.org |

| Alkynes | Imines | Rh(I)-catalyst, Oxygen | 2-Azetidinone | Oxygenative [2+2] cycloaddition. | rsc.org |

Ring Transformation and Annulation Routes

Intramolecular Cyclization Reactions

The formation of the azetidinone ring via intramolecular cyclization is a cornerstone of β-lactam synthesis. acs.org The most common strategy involves the cyclization of β-amino acids or their corresponding esters. acs.org This N-C2 bond formation is typically induced by activating the carboxylic acid moiety with standard amide coupling reagents, which facilitates the subsequent nucleophilic attack by the nitrogen atom to close the strained four-membered ring. acs.org Another prevalent method is the base-promoted cyclization of substrates such as N-haloacetyl α-amino acids. acs.org

The use of chiral precursors is a powerful strategy for synthesizing enantiomerically pure azetidinones. Chiral oxazolidinones, which can be readily prepared from commercial amino acids, have emerged as valuable electrophilic precursors for functionalized lactams. nih.gov In this methodology, the chiral oxazolidinone serves as a scaffold. After functionalization of its side chain, a carbanion is generated, which then attacks the internal oxazolidinone carbonyl electrophile. nih.gov This intramolecular cyclization effectively transfers the stereochemistry from the amino acid-derived oxazolidinone to the newly formed lactam ring. nih.gov

While much of the reported research on this specific cyclization has led to the formation of five- and six-membered lactams (pyrrolidinones and piperidinones), the underlying principle of exploiting the electrophilicity of the oxazolidinone carbonyl is applicable to the synthesis of smaller, strained azacyclic systems like azetidinones. nih.gov The synthesis of oxazolidinone-based 2-azetidinones has been noted in the literature, directly linking these two important heterocyclic classes. researchgate.net

Controlling the stereochemistry at the C3 and C4 positions of the azetidinone ring is paramount for its biological activity. unipv.itnih.gov Several strategies are employed to maintain or induce the desired stereochemical outcome during synthesis.

Substrate Control: Starting with a chiral precursor, such as an oxazolidinone derived from an L- or D-amino acid, is a primary method for maintaining stereochemical integrity throughout a reaction sequence. nih.gov The inherent chirality of the starting material directs the formation of a specific stereoisomer. nih.gov

Reagent Control: In reactions where the substrate is not chiral, stereochemistry can be induced by using chiral reagents, catalysts, or ligands. As seen in the aza-Reformatsky reaction, chiral ligands coordinate to a metal center to create an asymmetric environment that favors the formation of one enantiomer over the other. theaic.orgnih.gov

Diastereoselective Cyclization: The diastereoselectivity of ring-closure reactions (i.e., the relative configuration of substituents, cis vs. trans) is heavily influenced by the reaction conditions and the nature of the substituents on the acyclic precursor. arkat-usa.orgmdpi.com For example, in the Staudinger cycloaddition, the reaction can proceed through a zwitterionic intermediate. Direct conrotatory ring closure of this intermediate typically yields the cis-β-lactam, whereas isomerization to a more sterically favorable intermediate before cyclization leads to the trans-β-lactam. arkat-usa.org The choice of base, solvent, and temperature can influence the lifetime of these intermediates and thus the final cis/trans ratio. arkat-usa.orgmdpi.com In some intramolecular cyclizations, the nature of the N-substituent has been shown to be completely diastereoselective, affording a single isomer. acs.org

Ring Contraction Methodologies

The synthesis of azetidinones via the ring contraction of larger heterocyclic systems is an elegant, though less common, approach. rsc.orgacs.orgspringerprofessional.de This strategy involves the rearrangement of a five- or six-membered ring precursor, leading to the extrusion of one or more atoms and the formation of the strained four-membered β-lactam ring.

Notable examples of this methodology include:

Photochemical Ring Contraction: The irradiation of certain pyrazolidin-3-ones has been shown to induce a ring contraction that expels a nitrogen atom, yielding N-amino-azetidin-2-ones. This method is particularly relevant for the synthesis of 1-amino-substituted β-lactams.

Rearrangement of Pyrrolinones: A synthetic route involving the thermal or photochemical rearrangement of 4-azido-2-pyrrolinones has been developed to produce 3-cyano-2-azetidinones. acs.org This transformation is believed to proceed through a nitrene intermediate formed from the azide (B81097) group.

Contraction of Pyrrolidinones: The contraction of 2-pyrrolidinones has also been reported as a method for accessing α-carbonyl-azetidines, showcasing the utility of five-membered lactams as precursors. rsc.org

These ring contraction reactions provide unique pathways to substituted azetidinones that can be difficult to access through more traditional cyclization or cycloaddition approaches. acs.org

| Starting Heterocycle | Reaction Type | Conditions | Resulting Azetidinone | Reference |

| Pyrazolidin-3-one | Photochemical Ring Contraction | UV Irradiation | N-Amino-3-methylazetidin-2-one | |

| 4-Azido-2-pyrrolinone | Thermal/Photochemical Rearrangement | Heat or Light | 3-Cyano-2-azetidinone | acs.org |

| 2-Pyrrolidinone | Ring Contraction | Not specified | α-Carbonyl-azetidine | rsc.org |

| Azepine (Biaryl-linked) | Deaminative Ring Contraction Cascade | Methylation | Fused Aromatic Systems (not azetidinone) | nih.gov |

Electroreductive Intramolecular Cross-Coupling

Electroreductive intramolecular cross-coupling has emerged as a valuable method for the synthesis of the azetidin-2-one core. pageplace.deacs.org This technique typically involves the cyclization of chiral α-imino esters derived from α-amino acids. acs.orgnih.gov The electroreduction of these precursors in the presence of chlorotrimethylsilane (B32843) (CTMS) is crucial for promoting the intramolecular coupling. acs.orgacs.org Without CTMS, the reaction yields only amine reduction products in low quantities. acs.org

The process is highly stereospecific, affording four-membered cyclized products with excellent diastereomeric and enantiomeric excess. acs.orgnih.gov Research has shown that using specific electrolytes, such as tetrabutylammonium (B224687) perchlorate (B79767) (Bu₄NClO₄), and a platinum (Pt) cathode provides the best results for this cyclization. acs.orgnih.gov The reaction involves the stereospecific formation of mixed ketals of cis-2,4-disubstituted azetidine-3-ones from (S)-α-amino acids. nih.gov While some racemization can occur under the electroreduction conditions, the method remains a powerful tool for creating enantiomerically enriched azetidin-2-ones. acs.org

Detailed studies on the electroreductive coupling of N-benzylideneamines derived from various (S)-α-amino acid methyl esters have demonstrated that the reaction proceeds stereospecifically. acs.org For instance, precursors derived from (S)-valine, (S)-leucine, and (S)-phenylalanine all yield the corresponding azetidines as single stereoisomers. acs.org The absolute stereochemistry of the resulting products has been confirmed through methods such as X-ray crystallography. nih.gov

Table 1: Conditions and Outcomes of Electroreductive Cyclization of α-Imino Esters

| Starting α-Amino Acid | Aryl Group on Imine | Electrolyte | Cathode | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| (S)-Valine | Phenyl | Bu₄NClO₄ | Pt | 53 | 88 | acs.org |

| (S)-Leucine | Phenyl | Bu₄NClO₄ | Pt | 55 | 99 | acs.org |

| (S)-Phenylalanine | Phenyl | Bu₄NClO₄ | Pt | 51 | 99 | acs.org |

| (S)-Valine | p-Methoxyphenyl | Bu₄NClO₄ | Pt | 62 | 85 | acs.org |

Stereochemical Control and Resolution Techniques

Controlling the stereochemistry at the C3 and C4 positions of the azetidin-2-one ring is critical for its application in biologically active compounds. unipv.it This is achieved through diastereoselective synthesis to manage cis/trans isomerism and through resolution techniques to separate enantiomers.

The relative configuration of substituents on the β-lactam ring can be directed through various synthetic strategies, with the Staudinger [2+2] cycloaddition of a ketene and an imine being a prominent method. mdpi.comniscpr.res.in The stereochemical outcome of this reaction can be influenced by reaction conditions, the nature of the reactants, and the base used. niscpr.res.in For example, the reaction of Schiff bases with propionyl chloride in the presence of triethylamine can stereoselectively yield trans-3-methyl-1,4-diarylazetidin-2-ones as the major product. niscpr.res.in

Conversely, other methods have been developed to favor the cis isomer. The hydrogenation of 3-alkylideneazetidin-2-ones, for instance, stereoselectively produces cis-3-alkylazetidin-2-ones in very good yields. researchgate.net Another approach involves the copper-catalyzed Kinugasa reaction, which can efficiently produce cis-2-azetidinones from a wide range of starting materials. mdpi.com The choice of synthetic route is therefore paramount in determining the final diastereomeric ratio of the product. mdpi.comresearchgate.net In some multicomponent reactions, the cis-adducts are favored as they are the thermodynamically preferred products. pageplace.de

Table 2: Comparison of Methods for Cis/Trans Isomer Control

| Method | Key Reagents/Steps | Favored Isomer | Key Findings | Reference |

|---|---|---|---|---|

| Staudinger Cycloaddition | Schiff base + Propionyl chloride + Triethylamine | Trans | Forms (±) trans-3-methyl-1,4-diarylazetidin-2-ones as the major product. | niscpr.res.in |

| Hydrogenation | 3-Alkylideneazetidin-2-one + Pt/C catalyst | Cis | Provides stereoselectively cis-3-alkylazetidin-2-ones in high yields. | researchgate.net |

| Kinugasa Reaction | Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as catalyst | Cis | Efficiently affords cis-2-azetidinones under mild conditions. | mdpi.com |

| Multi-component Reaction | Copper-catalyzed reaction of terminal alkynes, imidoyl chlorides, and sulfonyl azides | Cis | The cis-adducts are the thermodynamically preferred products. | pageplace.de |

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), separation into individual, enantiomerically pure compounds is necessary. This process is known as resolution. libretexts.org

A widely used method for resolving racemates is the conversion of the enantiomeric mixture into a mixture of diastereomers. libretexts.org Since diastereomers possess different physical properties, they can be separated by standard laboratory techniques such as crystallization or chromatography. libretexts.orgnih.gov

The process involves reacting the racemic azetidin-2-one with an enantiomerically pure chiral resolving agent, such as a chiral acid or a chiral amine. libretexts.org This reaction creates a pair of diastereomers (e.g., an (R,R) and an (S,R) pair from an (R/S) racemate and an (R) resolving agent). These diastereomeric products can then be separated using techniques like high-performance liquid chromatography (HPLC) on a standard silica (B1680970) gel column. nih.gov Once separated, the chiral resolving agent is chemically removed to yield the two pure enantiomers of the original compound. libretexts.org

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds by using a chiral influence during the reaction itself. This is often accomplished through the use of chiral auxiliaries or chiral ligands. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Well-known examples include Evans oxazolidinones and Oppolzer's camphorsultam, which are often derived from readily available natural products like amino acids or terpenes. nih.gov In the synthesis of β-lactams, a chiral auxiliary can be used to control the stereochemistry of additions to an imine or ketene, leading to a single desired diastereomer. mdpi.comepo.org After the key stereocenter-forming step, the auxiliary is removed to provide the enantiomerically enriched product. mdpi.com

Chiral ligands are used in transition-metal-catalyzed reactions. The ligand coordinates to the metal center, creating a chiral catalytic environment that can differentiate between prochiral faces of a substrate, leading to one enantiomer being formed preferentially. osti.gov For example, rhodium complexes with chiral phosphinephosphinite ligands have been shown to be effective catalysts for the asymmetric hydroformylation of 4-vinylazetidin-2-one, producing the desired product with high diastereoselectivity. osti.gov Similarly, copper-catalyzed cross-coupling reactions can be rendered asymmetric by using chiral amino acid-based ligands like L-proline. nih.govmdpi.com

Table 3: Examples of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

| Type | Example | Application/Reaction Type | Reference |

|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations. | nih.govwikipedia.org |

| Chiral Auxiliary | Oppolzer's Camphorsultam | Asymmetric Michael additions and Claisen rearrangements. | wikipedia.org |

| Chiral Auxiliary | (S)-4-benzyl-5,5-dimethyloxazolidin-2-one | Used for the stereoselective synthesis of 4-BMA, a carbapenem (B1253116) intermediate. | epo.org |

| Chiral Ligand | (R)-BIPNITE (phosphinephosphinite) | Rh(I)-catalyzed asymmetric hydroformylation of 4-vinylazetidin-2-one. | osti.gov |

| Chiral Ligand | L-Proline | Copper-catalyzed N-arylation and other cross-coupling reactions. | nih.govmdpi.com |

Iii. Reaction Mechanisms and Transformations of 1 Amino 3 Methylazetidin 2 One

Ring-Opening Reactions

Ring-opening reactions are the most characteristic transformations of azetidin-2-ones. researchgate.net The high reactivity of the β-lactam nucleus stems from its significant ring strain, which facilitates cleavage of the amide bond under various conditions. rsc.org These transformations are crucial as they provide access to valuable acyclic structures like β-amino acids and their derivatives. researchgate.netnih.govhilarispublisher.com

The most common pathway for the cleavage of the azetidin-2-one (B1220530) ring involves nucleophilic attack. acs.org The strained nature of the four-membered ring makes it susceptible to attack by a wide range of nucleophiles. rsc.orgrsc.org Typically, this occurs via nucleophilic acyl substitution at the carbonyl carbon (C2), leading to the cleavage of the N1-C2 or N1-C4 bond. Activation of the ring, often through protonation or quaternization of the ring nitrogen, enhances its susceptibility to nucleophilic attack. rsc.orgrsc.orgresearchgate.net

The regioselectivity of nucleophilic ring-opening in substituted azetidinones is a critical aspect, determined by a balance of electronic and steric factors. clockss.orgresearchgate.net In the case of 1-amino-3-methylazetidin-2-one, two primary sites for C-N bond cleavage exist: the N1-C2 bond and the N1-C4 bond.

Electronic Effects : The carbonyl group at C2 strongly polarizes the N1-C2 amide bond, making the carbonyl carbon highly electrophilic and the primary target for nucleophilic attack. This generally favors cleavage of the N1-C2 bond.

Steric Effects : The methyl group at the C3 position introduces steric hindrance. This bulkiness can influence the trajectory of the incoming nucleophile, potentially directing it away from the C2-N1 bond cleavage pathway and toward the C4-N1 bond. However, attack at the unsubstituted C4 position is also a possibility. In related systems, it has been observed that nucleophilic attack often occurs at the less sterically hindered carbon atom. rsc.org Conversely, studies on other azetidinium ions have shown that electronic factors can favor attack at a more substituted carbon atom, a trend that is highly sensitive to steric crowding. rsc.orgresearchgate.net

In reductive ring-opening reactions of 2-monosubstituted azetidin-3-ones, cleavage occurs at the less sterically congested bond. clockss.org For 1-amino-3-methylazetidin-2-one, the interplay between the activating amino group at N1 and the methyl group at C3 would dictate the precise outcome, which often requires experimental verification.

The ring-opening of azetidin-2-ones can be significantly accelerated by acid catalysis. rsc.org Brønsted or Lewis acids can activate the β-lactam ring toward nucleophilic attack. rsc.orgclockss.org The mechanism typically involves one of two activation pathways:

Carbonyl Oxygen Protonation : Protonation of the carbonyl oxygen atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles.

Ring Nitrogen Protonation : Protonation of the 1-amino group would likely occur first. However, in other azetidinones, protonation of the ring nitrogen can occur, forming an azetidinium ion. researchgate.net This enhances the leaving group ability of the nitrogen moiety, facilitating C-N bond cleavage upon nucleophilic attack at either C2 or C4. researchgate.net

For example, acid-catalyzed reactions of aryl-substituted azetidin-2-ones in the presence of a catalyst like boron trifluoride have been shown to induce fission and rearrangement reactions. rsc.org Similarly, Lewis acids like TiCl₄ and TiBr₄ can promote the regioselective ring-opening of azetidin-3-ones to yield α-amino ketones. clockss.org In the context of 1-amino-3-methylazetidin-2-one, acid catalysis would facilitate its conversion into β-amino acid derivatives.

Aminolysis, the reaction with an amine, is a specific and well-studied example of nucleophilic ring-opening of β-lactams. This reaction involves the nucleophilic attack of an external amine on the carbonyl carbon of the azetidinone ring, resulting in the formation of a β-amino amide. researchgate.netnih.gov

A kinetic study on the aminolysis of ezetimibe (B1671841), a structurally related β-lactam, showed that the reaction proceeds via an uncatalyzed nucleophilic attack of the amine on the azetidinone carbonyl group as the rate-limiting step. nih.gov The study proposed an early transition state where the formation of the new C-N bond is only partially advanced, and the original C-N lactam bond is largely intact. nih.gov The reactivity in aminolysis can be highly dependent on the substituents on the azetidinone ring. For instance, the presence of a phenolic hydroxyl group in ezetimibe was found to be crucial for the reaction to proceed. nih.gov For 1-amino-3-methylazetidin-2-one, aminolysis would yield a diaminopropionamide derivative, a useful synthetic building block.

Table 1: Illustrative Conditions for Aminolysis of Azetidin-2-ones This table is based on data for structurally similar compounds, such as ezetimibe, to illustrate typical reaction conditions.

| Amine Nucleophile | Solvent | Temperature | Product Type | Reference |

| Butylamine | Aqueous Buffer | 39°C | β-aminoamide | nih.gov |

| 3-Methoxypropylamine | Aqueous Buffer | 39°C | β-aminoamide | nih.gov |

| 2-Methoxyethylamine | Aqueous Buffer | 39°C | β-aminoamide | nih.gov |

| 2-Hydroxyethylamine | Aqueous Buffer | 39°C | β-aminoamide | nih.gov |

While nucleophilic attack on the ring is more common, reactions involving electrophiles can also lead to ring-opening. These reactions typically proceed through activation of the nitrogen atom. rsc.org For 1-amino-3-methylazetidin-2-one, the exocyclic amino group provides a site for reaction with electrophiles. However, ring-opening is more commonly initiated by electrophilic attack on the ring nitrogen in N-deaminated analogs or by forming an azetidinium ion, which is then opened by a nucleophile. rsc.org

In some cases, reactions with carbon electrophiles can be achieved after metalation to form a carbanion, for instance, at the N-methyl group of an N-methyl β-lactam. csic.es Subsequent reaction with an electrophile functionalizes the side chain, though this does not directly cause ring-opening. csic.es The mechanism of electrophile-induced ring-opening often involves an initial attack on a Lewis basic site, followed by an intramolecular rearrangement or cleavage driven by the release of ring strain.

The concept of strain release is the fundamental driving force behind the reactivity of 1-amino-3-methylazetidin-2-one. rsc.org Four-membered rings like azetidinone possess significant destabilization due to distorted bond angles and lengths compared to their acyclic counterparts. rsc.org This stored potential energy, known as ring strain, facilitates reactions that lead to the opening of the ring, as these transformations are thermodynamically favorable.

This principle underpins all the ring-opening reactions discussed:

In nucleophilic and acid-catalyzed pathways , the energy barrier for the reaction is lowered because the transition state gains stability from the partial release of ring strain.

The formation of more stable, acyclic products such as β-amino acids or their amides is a powerful thermodynamic driver for the reaction. researchgate.net

The strain inherent in the azetidinone ring makes it a valuable synthetic precursor, as the energy released upon ring-opening can be harnessed to drive the formation of new, more complex acyclic molecules. uni-muenchen.de This strategy is a cornerstone in the use of β-lactams as versatile building blocks in organic synthesis. researchgate.netresearchgate.net

Nucleophilic Ring-Opening Pathways

Derivatization Reactions of Functional Groups

The functional groups of 1-amino-3-methylazetidin-2-one, namely the exocyclic amino group and the endocyclic lactam carbonyl, are amenable to a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with potentially altered chemical and biological properties.

The primary amino group at the N-1 position is a key site for derivatization, allowing for the introduction of a wide array of substituents.

The oxidation of the N-amino group can lead to various nitrogen-containing functionalities. While direct oxidation of the N-amino group of 1-amino-3-methylazetidin-2-one is not extensively documented in readily available literature, general principles of amine oxidation can be applied. For instance, the oxidation of primary amines can yield nitroso compounds, although these are often unstable. More controlled oxidation can be achieved with specific reagents. The synthesis of N-nitrosamines from secondary amines is a well-established reaction, often carried out using reagents like tert-butyl nitrite (B80452) (TBN) under mild, solvent-free conditions. rsc.org Another approach involves the use of a nitrosonium ion (NO+) source, such as the [NO+·Crown·H(NO3)2−] complex, for efficient N-nitrosation. organic-chemistry.org

It is also conceivable that under specific conditions, the N-amino group could be transformed into an oxime-like functionality, though this is not a standard transformation for N-amino compounds. The oxidation of β-lactam antibiotics by strong oxidizing agents like ferrate(VI) has been shown to target the amine moieties. researchgate.net

Table 1: Potential Oxidation Reactions of the Amino Group

| Reaction Type | Reagent Examples | Potential Product | Notes |

| N-Nitrosation | tert-Butyl Nitrite (TBN) | 1-Nitroso-3-methylazetidin-2-one | This would technically result from the nitrosation of the parent 3-methylazetidin-2-one (B3054148), not the N-amino derivative. Direct nitrosation of the N-amino group would lead to different products. |

| [NO+·Crown·H(NO3)2−] | 1-Nitroso-3-methylazetidin-2-one | Similar to the above, this applies to secondary amines. | |

| General Oxidation | Ferrate(VI) | Oxidized amine derivatives | The reaction of ferrate(VI) with β-lactams containing amine groups has been reported. researchgate.net |

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in substitution reactions with various electrophiles. This is a common strategy for modifying the properties of β-lactams. nih.gov

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This leads to the formation of N-acylamino-β-lactams. For example, reaction with acetic anhydride (B1165640) would yield N-acetylamino-3-methylazetidin-2-one. This type of modification is crucial in the development of new β-lactam-based compounds. nih.gov

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, the steric hindrance from the azetidinone ring and the methyl group at the C-3 position might influence the reactivity. Hydrogen-borrowing catalysis is a modern method for the alkylation of amines that avoids the use of reactive alkyl halides. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base like triethylamine (B128534) and a catalyst such as 4-N,N-dimethylaminopyridine (DMAP) can be used to introduce sulfonyl groups, forming N-sulfonylamino-β-lactams. researchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions at the Amino Group

| Reaction Type | Reagent Examples | General Product Structure |

| Acylation | Acyl chlorides (RCOCl), Anhydrides ((RCO)₂O) | N-Acylamino-3-methylazetidin-2-one |

| Alkylation | Alkyl halides (R-X) | N-Alkylamino-3-methylazetidin-2-one |

| Sulfonylation | Sulfonyl chlorides (RSO₂Cl) | N-Sulfonylamino-3-methylazetidin-2-one |

The carbonyl group of the β-lactam ring, while part of a stable amide linkage, exhibits enhanced reactivity due to the ring strain. wikipedia.org This allows for certain modifications that are not typical for acyclic amides. One notable reaction is the Wittig reaction, which involves the conversion of a carbonyl group to a carbon-carbon double bond. The Wittig reaction has been successfully applied to the lactam carbonyl of penicillins and clavulanic acid derivatives, suggesting that a similar transformation could be possible for 1-amino-3-methylazetidin-2-one. rsc.org This would lead to the formation of an exocyclic methylene (B1212753) group at the C-2 position of the azetidine (B1206935) ring.

The reduction of the lactam carbonyl group is a fundamental transformation that converts the azetidin-2-one ring into the corresponding fully saturated azetidine ring. This is one of the most common methods for the synthesis of substituted azetidines. acs.org The stereochemistry of the substituents on the ring is generally retained during the reduction process. acs.org

Common reducing agents for this transformation include:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing amides to amines.

Diborane (B₂H₆): Often used in tetrahydrofuran (B95107) (THF), it is an effective reagent for the reduction of lactams.

Alanes: Reagents like diisobutylaluminium hydride (DIBAL-H) and chloroalanes (AlH₂Cl or AlHCl₂) are also highly efficient for this reduction. acs.org

The reduction of 1-amino-3-methylazetidin-2-one would yield 1-amino-3-methylazetidine. It is important to note that with strong reducing agents like LiAlH₄, reductive cleavage of the ring can sometimes occur, leading to the formation of γ-amino alcohols as byproducts. bhu.ac.in Alane reagents are often more selective and less prone to causing ring cleavage. acs.org

Table 3: Reagents for the Reduction of the Azetidinone Ring

| Reducing Agent | Typical Conditions | Product | Potential Byproducts |

| Lithium aluminum hydride (LiAlH₄) | Ether or THF, reflux | 1-Amino-3-methylazetidine | γ-Amino alcohol (from ring cleavage) |

| Diborane (B₂H₆) | THF | 1-Amino-3-methylazetidine | γ-Amino alcohol (from ring cleavage) |

| Alanes (e.g., AlH₂Cl) | Ether | 1-Amino-3-methylazetidine | Generally, fewer byproducts from ring cleavage |

Transformations of the Amino Group

Rearrangement and Ring Expansion Processes

The strained four-membered ring of β-lactams makes them susceptible to various rearrangement and ring expansion reactions, providing access to other heterocyclic systems. nih.govacs.orgrsc.org These transformations are often driven by the release of ring strain.

Ring Expansion to γ-Lactams (Pyrrolidinones): Several methods have been developed for the ring expansion of β-lactams to γ-lactams. One approach involves the use of a catalytic amount of tetrabutylammonium (B224687) cyanide to promote the ring expansion of 4-(arylimino)methylazetidin-2-ones through a novel N1-C4 bond cleavage. acs.org Another method utilizes molecular iodine to catalyze the ring expansion of 4-oxoazetidine-2-carbaldehydes, proceeding via a C3-C4 bond cleavage. rsc.org

Ring Expansion to Other Heterocycles: β-lactams can also be converted to other heterocyclic systems. For example, the Alper reaction, which involves the cobalt-catalyzed carbonylation of aziridines, is a well-established method for synthesizing β-lactams, demonstrating the interconversion between three- and four-membered rings. nih.gov Thermal rearrangements of aziridino amino esters can also lead to the formation of azetidine-2-carboxylates. acs.org

Sigmatropic Rearrangements: N-vinyl-β-lactams can undergo a acs.orgacs.org sigmatropic rearrangement upon thermal activation to form eight-membered enamide rings. acs.org

While specific examples starting from 1-amino-3-methylazetidin-2-one are not readily found, the general principles of β-lactam chemistry suggest that with appropriate functionalization, this compound could serve as a precursor for a variety of rearrangement and ring expansion products. The presence of the N-amino group could also participate in or influence these transformations.

Intra- and Intermolecular Rearrangements

The inherent ring strain of the azetidin-2-one core, estimated to be around 13-16 kcal/mol, provides a thermodynamic driving force for ring-opening reactions. The N-amino group can participate in these processes, leading to unique rearrangements that are not typically observed in other β-lactams.

One notable intramolecular rearrangement involves the conversion of N-amino-β-lactams to pyrazolidin-3-ones. This transformation can be envisioned as a retro-synthetic-like process of the photochemical synthesis of N-amino β-lactams from pyrazolidin-3-ones. acs.org The mechanism likely involves an initial N-N bond cleavage or a concerted ring-opening and rearrangement process. In the context of 1-amino-3-methylazetidin-2-one, this could lead to the formation of a 5-methylpyrazolidin-3-one derivative.

Intermolecular rearrangements can also occur, particularly in the presence of nucleophiles or electrophiles. For instance, treatment of β-N'-acylhydrazinocarbonyl compounds, which can be conceptually derived from the ring-opening of N-amino-β-lactams, with a base like sodium methoxide (B1231860) can lead to the formation of pyrazolones. thieme-connect.com This suggests that under basic conditions, 1-amino-3-methylazetidin-2-one could potentially undergo ring-opening followed by an intermolecular condensation and rearrangement to yield pyrazolone (B3327878) derivatives.

Furthermore, rearrangements involving the azetidine ring itself have been documented for related systems. For example, 3-(chloromethyl)azetidin-2-ones can rearrange to azetidine-3-carboxylic acid esters upon treatment with alkoxides. acs.org While the N-amino group introduces different reactivity, this highlights the susceptibility of the substituted β-lactam ring to rearrangements.

Table 1: Examples of Rearrangement Reactions of Azetidin-2-one Derivatives

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| Pyrazolidin-3-ones | Photolysis | N-Amino β-lactams | Photochemical Rearrangement | acs.org |

| β-N'-Acylhydrazinocarbonyl compounds | n-BuLi | β-Lactam | Intramolecular Cyclization/Rearrangement | thieme-connect.com |

| β-N'-Acylhydrazinocarbonyl compounds | NaOMe | Pyrazolone | Intramolecular Rearrangement | thieme-connect.com |

| 3-(Chloromethyl)azetidin-2-ones | Alkoxides | Azetidine-3-carboxylic acid esters | Ring Rearrangement | acs.org |

Cascade Reactions Involving Ring Opening/Closing

Cascade reactions, where a single reaction setup initiates a sequence of transformations, are an efficient strategy for building molecular complexity. The ring-opening of 1-amino-3-methylazetidin-2-one can serve as the entry point into such cascades, leading to the formation of various heterocyclic structures.

A prominent example of a cascade reaction involving N-amino-β-lactams is their transformation into five-membered heterocyclic rings like pyrazolidinones. The synthesis of pyrazolidinone derivatives from β-N'-acylhydrazinocarbonyl compounds, formed from the reaction of acylhydrazones with silyl (B83357) enolates, demonstrates a potential pathway. thieme-connect.com In this case, the initial adduct can be cyclized to either a β-lactam or a pyrazolidinone depending on the reaction conditions. This suggests that a one-pot process starting from a suitable precursor could lead to the formation of a pyrazolidinone via a transient 1-amino-3-methylazetidin-2-one intermediate or its ring-opened form.

Furthermore, the concept of conjugate addition/ring expansion (CARE) cascade reactions, although demonstrated on larger ring imides, provides a framework for how 1-amino-3-methylazetidin-2-one could react. nih.gov In a CARE reaction, a nucleophile adds to an activated cyclic imide, triggering a ring expansion. For 1-amino-3-methylazetidin-2-one, if the N-amino group were appropriately functionalized (e.g., acylated with an α,β-unsaturated system), addition of a nucleophile could potentially initiate a ring-opening of the β-lactam followed by a subsequent ring-closing to form a larger heterocyclic ring, such as a pyridazinone. The synthesis of N-arylated pyridazinones from aryldiazonium salts and potassium 2-furantrifluoroborate in water proceeds through a cascade cyclization, highlighting the feasibility of forming such six-membered rings under mild conditions. researchgate.net

Ring expansion of azetidines to form larger rings is a known process. For example, azetidine carbamates can undergo ring expansion to 1,3-oxazinan-2-ones in the presence of a Brønsted acid. acs.org While the substrate is different, the principle of acid-catalyzed ring-opening of the four-membered ring to a carbocation intermediate that is then trapped intramolecularly could be applicable to derivatives of 1-amino-3-methylazetidin-2-one.

Table 2: Examples of Cascade Reactions Leading to Heterocycles

| Starting Material Type | Reaction Type | Product Type | Key Transformation | Reference |

| Acylhydrazones and Silyl Enolates | Lewis Acid Catalyzed Addition/Cyclization | Pyrazolidinones | Formation of β-N'-acylhydrazinocarbonyl intermediate followed by cyclization | thieme-connect.com |

| Cyclic Imides and Primary Amines | Conjugate Addition/Ring Expansion (CARE) | Medium-ring Lactams | Ring expansion cascade | nih.gov |

| Aryldiazonium Salts and Furan Derivatives | Cascade Cyclization | N-Arylated Pyridazinones | Diels-Alder/retro-Diels-Alder cascade | researchgate.net |

| Azetidine Carbamates | Acid-Mediated Ring Expansion | 1,3-Oxazinan-2-ones | Ring-opening to carbocation followed by intramolecular trapping | acs.org |

Iv. Advanced Spectroscopic Analysis and Characterization of 1 Amino 3 Methylazetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the hydrogen and carbon environments within 1-Amino-3-methylazetidin-2-one.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For 1-Amino-3-methylazetidin-2-one, the spectrum is expected to show distinct signals for the protons of the methyl group, the azetidinone ring, and the amino group.

The protons on the azetidinone ring (at C3 and C4) form a complex system. The C3 proton is a methine proton, while the C4 protons are diastereotopic methylene (B1212753) protons, meaning they are chemically non-equivalent and will resonate at different chemical shifts, each coupling to the C3 proton. The N-methyl group will appear as a singlet, and the amino (NH₂) protons may appear as a broad singlet, depending on the solvent and concentration.

Expected ¹H NMR Spectral Data for 1-Amino-3-methylazetidin-2-one

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-CH₃ | ~2.8-3.0 | Singlet (s) | The chemical shift is influenced by the adjacent nitrogen atom. |

| C3-H | ~3.5-4.0 | Multiplet (m) | Coupled to the C4 methylene protons and the C3-methyl protons. |

| C4-Hₐ | ~3.0-3.5 | Doublet of doublets (dd) | Diastereotopic proton, geminally coupled to Hₑ and vicinally coupled to C3-H. |

| C4-Hₑ | ~2.8-3.3 | Doublet of doublets (dd) | Diastereotopic proton, geminally coupled to Hₐ and vicinally coupled to C3-H. |

| C3-CH₃ | ~1.2-1.5 | Doublet (d) | Coupled to the C3-H proton. |

| NH₂ | Variable | Broad singlet (br s) | Chemical shift and appearance are dependent on solvent, temperature, and concentration. |

Note: The chemical shifts are estimated based on typical values for similar azetidinone structures and general NMR principles. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the carbon skeleton of a molecule. libretexts.org For 1-Amino-3-methylazetidin-2-one, four distinct signals are expected, corresponding to the carbonyl carbon, the two carbons of the azetidinone ring, and the methyl carbon. The presence of substituents on the azetidin-2-one (B1220530) ring significantly affects the ¹³C NMR frequencies of the carbonyl group. biust.ac.bwrims.gov.bw

Expected ¹³C NMR Spectral Data for 1-Amino-3-methylazetidin-2-one

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (C2) | ~165-175 | The carbonyl carbon of the β-lactam ring is characteristically deshielded. biust.ac.bwrims.gov.bw |

| C3 | ~50-60 | Methine carbon bearing the amino and methyl groups. |

| C4 | ~40-50 | Methylene carbon of the azetidinone ring. |

| N-CH₃ | ~30-40 | Methyl carbon attached to the nitrogen atom. |

| C3-CH₃ | ~10-20 | Methyl carbon at the C3 position. |

Note: These are predicted chemical shift ranges based on analogous structures. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. niscpr.res.in

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR and for establishing the connectivity between atoms. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful as it reveals correlations between protons and carbons that are two or three bonds apart. ceon.rs

For 1-Amino-3-methylazetidin-2-one, an HMBC experiment would be expected to show the following key correlations:

Correlation between the N-CH₃ protons and the carbonyl carbon (C2) and the C4 carbon .

Correlation between the C3-H proton and the carbonyl carbon (C2) , the C4 carbon , and the C3-CH₃ carbon .

Correlation between the C4 methylene protons and the carbonyl carbon (C2) and the C3 carbon .

Correlation between the C3-CH₃ protons and the C3 carbon and the C4 carbon .

The relative stereochemistry of substituted azetidin-2-ones can be determined by analyzing the proton-proton coupling constants (³J). The magnitude of the coupling constant between protons on adjacent carbons in the ring is dependent on the dihedral angle between them, which in turn is defined by the cis or trans arrangement of the substituents.

In the case of 3,4-disubstituted azetidin-2-ones, it is generally observed that the coupling constant between the C3 and C4 protons (³J₃,₄) is smaller for the cis isomer (typically 5-6 Hz) and larger for the trans isomer (typically 1-3 Hz). For 1-Amino-3-methylazetidin-2-one, the key coupling would be between the C3-H and the C4-H protons. However, as there is no substituent at the C4 position, the stereochemistry is defined at the C3 position relative to a potential second chiral center if the N-amino group were to be further substituted. In the case of the title compound, the primary focus would be on confirming the connectivity and the presence of the single stereocenter at C3.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of 1-Amino-3-methylazetidin-2-one is expected to show characteristic absorption bands for the β-lactam carbonyl group, the N-H bonds of the primary amine, and the C-H bonds of the methyl and methylene groups. The most prominent and diagnostic peak is the carbonyl stretch of the four-membered β-lactam ring.

Characteristic IR Absorption Bands for 1-Amino-3-methylazetidin-2-one

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| β-Lactam C=O stretch | 1730-1770 | Strong | The high frequency is characteristic of a strained four-membered ring carbonyl. The presence of substituents can affect this frequency. biust.ac.bwrims.gov.bwresearchgate.netsciencescholar.us |

| N-H stretch (Amine) | 3300-3500 | Medium | Primary amines typically show two bands in this region (symmetric and asymmetric stretching). |

| C-H stretch (Alkyl) | 2850-3000 | Medium-Strong | Corresponding to the methyl and methylene groups. |

| N-H bend (Amine) | 1590-1650 | Medium | Scissoring vibration of the primary amine. |

The presence of a strong absorption band in the 1730-1770 cm⁻¹ region is a clear indicator of the presence of the azetidin-2-one structure. researchgate.netsciencescholar.us

Vibrational Circular Dichroism (VCD) for Chiroptical Properties

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org This method is exceptionally sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational details in solution. chemrxiv.orgresearchgate.net

For chiral β-lactams, such as the related compound 3-methylazetidin-2-one (B3054148), VCD studies have been instrumental. grafiati.comucalgary.caresearchgate.net Experimental VCD spectra, when compared with ab initio predictions, provide deep insight into the molecule's chiroptical properties. researchgate.netgrafiati.com Research on model β-lactams has demonstrated that VCD signals can be less intense and broader for some structures, with features that are highly specific to different conformers. grafiati.com Therefore, accurate reproduction of experimental data requires careful consideration of the conformational populations. grafiati.com The technique is sensitive enough to detect variations in molecular packing and conformation even in the solid state, making it a promising tool for solid-state analysis. chemrxiv.org

The application of VCD to 1-Amino-3-methylazetidin-2-one would involve measuring its VCD spectrum and comparing it against quantum mechanical simulations. libretexts.org This comparison would allow for the unambiguous assignment of its absolute configuration and a detailed understanding of its conformational preferences in solution.

Table 1: Key Aspects of VCD Analysis for Chiral β-Lactams

| Feature | Description | Relevance to 1-Amino-3-methylazetidin-2-one |

|---|---|---|

| Principle | Measures the difference in absorption of left and right circularly polarized IR light. chemrxiv.org | Provides detailed 3D structural information. |

| Sensitivity | Highly sensitive to absolute configuration and molecular conformation. chemrxiv.orgresearchgate.net | Crucial for determining the stereochemistry of the chiral center at the C3 position. |

| Methodology | Comparison of experimental spectra with theoretical (ab initio/DFT) calculations. grafiati.commdpi.com | Would enable definitive assignment of absolute configuration and identify dominant conformers. |

| Observed Features | Signal intensity and shape are specific to conformers and can be influenced by intermolecular interactions like dimerization. grafiati.com | Analysis would reveal conformational dynamics and potential intermolecular hydrogen bonding involving the amino group. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules, allowing them to be transferred from solution to the gas phase as ions with minimal fragmentation. nih.govnih.gov Given the polar nature of 1-Amino-3-methylazetidin-2-one, ESI-MS would be the preferred method for determining its molecular mass. The process involves generating charged droplets which, after solvent evaporation, eject gaseous ions that are guided into the mass analyzer. nih.gov

In positive-ion mode, the molecule would be expected to readily form a protonated species, [M+H]⁺, due to the basicity of the amino group. d-nb.info The high-resolution mass of this ion would confirm the elemental composition. By increasing the energy within the mass spectrometer (e.g., cone voltage), controlled fragmentation can be induced (tandem MS or MS/MS), providing structural information. uvic.ca The fragmentation pathways for related cyclic peptides and amino acids often involve characteristic losses of small neutral molecules. researchgate.netnih.gov For 1-Amino-3-methylazetidin-2-one, fragmentation would likely proceed from the protonated molecular ion.

Table 2: Predicted ESI-MS Fragmentation Data for 1-Amino-3-methylazetidin-2-one (C₄H₈N₂O)

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 101.07 | Protonated molecular ion. |

| [M+Na]⁺ | 123.05 | Sodium adduct, common in ESI. |

| [M+H - NH₃]⁺ | 84.04 | Loss of ammonia (B1221849) from the amino group. |

| [M+H - CO]⁺ | 73.08 | Loss of carbon monoxide from the lactam ring. |

| [M+H - CH₃N]⁺ | 72.04 | Loss related to the N-methyl group and adjacent carbons. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu However, direct GC analysis of polar and non-volatile compounds like amino acids is not feasible as they are thermally labile and exhibit poor chromatographic behavior. nih.govsigmaaldrich.com Therefore, chemical derivatization is a mandatory step to analyze 1-Amino-3-methylazetidin-2-one by GC-MS. nih.gov

The goal of derivatization is to convert the polar N-H group of the primary amine into a less polar, more volatile, and thermally stable moiety. sigmaaldrich.comjfda-online.com This enhances chromatographic peak shape and improves detection. jfda-online.com

Common derivatization strategies include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or ethyl chloroformate (ECF) are used to form fluoroacyl or ethoxycarbonyl derivatives, which are highly electronegative and yield excellent sensitivity in electron capture detection or mass spectrometry. jfda-online.comnih.govmdpi.com

After derivatization, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase before entering the mass spectrometer for detection and identification based on its characteristic fragmentation pattern. jocpr.com

Table 3: Common Derivatization Strategies for GC-MS Analysis of Amino Compounds

| Derivatization Method | Reagent Example | Target Functional Group | Benefit |

|---|---|---|---|

| Silylation | MTBSTFA | Amine (N-H), Hydroxyl (O-H) | Forms stable, volatile derivatives; less moisture sensitive than TMS derivatives. sigmaaldrich.com |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | Amine (N-H) | Improves volatility and thermal stability; enhances detection. jfda-online.commdpi.com |

| Alkylation / Esterification | Alkyl Chloroformates (e.g., ECF) | Amine (N-H), Carboxylic Acid | Rapid, one-pot reaction for amino acids. nih.gov |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information on chromophores and electronic structure.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from ground states to higher energy states. libretexts.orgrsc.org The primary chromophore in 1-Amino-3-methylazetidin-2-one is the carbonyl group (C=O) within the β-lactam ring.

The electronic transitions associated with the amide chromophore in β-lactams typically include an n → π* transition, which is formally forbidden and thus of low intensity, and a more intense π → π* transition at a shorter wavelength. acs.org For β-lactams, the n → π* transition is often observed in the UV region, typically around 210-230 nm. The exact position and intensity of the absorption maximum (λ_max) can be influenced by the solvent, substitution on the ring, and ring strain. researchgate.net The UV spectrum of 1-Amino-3-methylazetidin-2-one would be expected to show absorption in this region, confirming the presence of the β-lactam chromophore.

Table 4: Expected UV-Vis Absorption for 1-Amino-3-methylazetidin-2-one

| Chromophore | Electronic Transition | Expected Wavelength (λ_max) |

|---|---|---|

| β-Lactam Carbonyl (C=O) | n → π* | ~210 - 230 nm |

| β-Lactam Carbonyl (C=O) | π → π* | < 200 nm |

Electronic Circular Dichroism (ECD) is the chiroptical counterpart to UV-Vis absorption spectroscopy, measuring the differential absorption of left and right circularly polarized light associated with electronic transitions. encyclopedia.pub Like VCD, ECD is highly sensitive to the stereochemistry of a molecule, and the sign and shape of its spectral bands (Cotton effects) are directly related to the absolute configuration and conformation of the chiral compound. encyclopedia.pubnih.gov

Studies on the related 3-methylazetidin-2-one have shown that experimental ECD spectra, in conjunction with time-dependent density functional theory (TD-DFT) calculations, provide a reliable method for assigning the absolute configuration. grafiati.comucalgary.ca The ECD spectrum is a result of the interplay between the chromophore (the β-lactam) and the chiral environment provided by the substituent at the C3 position. For 1-Amino-3-methylazetidin-2-one, the n → π* and π → π* electronic transitions of the lactam carbonyl would give rise to characteristic Cotton effects in the ECD spectrum. Comparing the experimentally measured ECD spectrum with the computationally predicted spectrum for a specific enantiomer would allow for an unambiguous determination of its absolute configuration. grafiati.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity, configuration, and conformation. The analysis of a suitable single crystal of 1-Amino-3-methylazetidin-2-one would yield a detailed map of atomic positions and bond lengths, confirming the presence and orientation of the four-membered β-lactam ring, the amino group at the 1-position, and the methyl group at the 3-position.

The resulting crystallographic data would include key parameters such as unit cell dimensions, space group, and bond angles. This information is crucial for understanding the molecule's solid-state packing, identifying intermolecular interactions like hydrogen bonding, and confirming its stereochemistry.

While the technique is definitive, a review of published scientific literature indicates that specific crystal structure data for 1-Amino-3-methylazetidin-2-one has not been widely reported. However, studies on analogous β-lactam structures confirm that such analyses provide invaluable insights into the strained ring system. mdpi.com For instance, typical bond lengths and angles within the azetidin-2-one ring can be compared to established values to understand the effects of the specific substituents (amino and methyl groups) on the ring's geometry. mdpi.com

Table 1: Representative Crystal Data Parameters Obtained from X-ray Crystallography

This table illustrates the type of data that a single-crystal X-ray diffraction experiment would provide for 1-Amino-3-methylazetidin-2-one. Note: As specific experimental data for this compound is not available in the cited literature, this table is representative.

| Parameter | Description | Example Value Range (for related azetidinones) |

| Chemical Formula | The elemental composition of the molecule. | C₄H₈N₂O |

| Formula Weight | The mass of one mole of the compound ( g/mol ). | 100.12 |

| Crystal System | The crystal system to which the compound belongs (e.g., monoclinic). | Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c, Pnma |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Volume (V) | The volume of the unit cell (ų). | Variable |

| Z | The number of molecules per unit cell. | 2, 4 |

| Bond Lengths (Å) | The distances between bonded atoms. | C=O: ~1.21, C-N: ~1.37 |

| Bond Angles (°) | The angles formed by three connected atoms. | Variable |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This procedure provides a crucial check of a sample's purity and verifies that its empirical formula matches the theoretical composition.

For 1-Amino-3-methylazetidin-2-one, with the molecular formula C₄H₈N₂O, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight of 100.12 g/mol . nih.govamadischem.com An experimental analysis of a pure sample is expected to yield results that are in very close agreement (typically within ±0.4%) with these calculated values, thereby confirming the compound's elemental makeup. japsonline.com

Table 2: Elemental Analysis Data for 1-Amino-3-methylazetidin-2-one

This table presents the calculated (theoretical) elemental composition of the compound, which serves as the standard for verifying experimental results.

| Element | Molecular Formula | Atomic Weight ( g/mol ) | Total Weight in Molecule ( g/mol ) | Calculated Percentage (%) |

| Carbon (C) | C₄ | 12.011 | 48.044 | 47.99% |

| Hydrogen (H) | H₈ | 1.008 | 8.064 | 8.05% |

| Nitrogen (N) | N₂ | 14.007 | 28.014 | 27.98% |

| Oxygen (O) | O | 15.999 | 15.999 | 15.98% |

| Total | C₄H₈N₂O | 100.121 | 100.00% |

V. Computational and Theoretical Studies of 1 Amino 3 Methylazetidin 2 One

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

No specific DFT studies on 1-Amino-3-methylazetidin-2-one are available. Such a study would typically involve optimizing the molecule's three-dimensional structure to find the most stable arrangement of its atoms. This would yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into the electronic structure, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map, which are crucial for predicting reactivity.

Ab Initio Methods for Spectroscopic Property Prediction

There are no published ab initio calculations for the spectroscopic properties of 1-Amino-3-methylazetidin-2-one. These high-level computational methods could predict various spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR), aiding in the experimental identification and characterization of the compound. For chiral molecules like this one, predictions of vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) would be essential for determining its absolute configuration. researchgate.netcdnsciencepub.com

Potential Energy Surface Analysis for Reaction Pathways and Tautomerism

A potential energy surface (PES) analysis for 1-Amino-3-methylazetidin-2-one has not been documented. This type of study is critical for understanding reaction mechanisms, identifying transition states, and calculating activation energies for potential reactions, such as ring-opening or functional group transformations. It would also be instrumental in investigating the possibility and energetics of tautomerism, for instance, between the amino-azetidinone and a potential imino-alcohol tautomer.

Molecular Modeling and Simulation

Intermolecular Interactions and Dimerization Studies

There is no information regarding the intermolecular interactions or dimerization of 1-Amino-3-methylazetidin-2-one. Such studies would use molecular modeling to explore how individual molecules interact with each other, for example, through hydrogen bonding involving the amino group and the carbonyl oxygen. Understanding these interactions is key to predicting crystal packing and physical properties like boiling point and solubility. Dimerization studies would clarify whether the molecule tends to form stable dimeric structures in various environments.

Structure-Activity Relationship (SAR) and Ligand Interaction Modeling

Aromaticity Analysis (e.g., HOMA)

Computational investigations into the electronic structure of the 1-amino-3-methylazetidin-2-one ring system have not indicated the presence of aromatic character. The azetidin-2-one (B1220530) ring, a core component of beta-lactams, is a four-membered, saturated heterocyclic amide. Unlike classic aromatic systems, it lacks a continuous, cyclic array of p-orbitals that would allow for significant electron delocalization and the establishment of a ring current, which are defining features of aromaticity.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a quantitative measure used to assess the degree of aromaticity in a molecule. It is based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. A HOMA value approaching 1 indicates high aromaticity, while a value of 0 or less suggests a non-aromatic or anti-aromatic character, respectively.

To date, a specific HOMA analysis for 1-amino-3-methylazetidin-2-one has not been reported in the peer-reviewed scientific literature. However, theoretical calculations on the parent azetidin-2-one ring and its derivatives consistently point to a non-aromatic nature. researchgate.net The ring strain inherent in the four-membered structure and the sp3-hybridized carbon atoms preclude the fulfillment of Hückel's rule for aromaticity.

Detailed research findings on the aromaticity of this specific compound are not available. The primary focus of computational studies on azetidin-2-one derivatives has been on aspects such as ring strain, reactivity, and interactions with biological targets, rather than on assessing aromatic character which is not expected in this class of compounds. researchgate.netresearchgate.net

Vi. Applications and Versatility in Organic Synthesis

As a Chiral Auxiliary and Building Block

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to guide a chemical reaction to preferentially form one enantiomer over another. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, which is critical for producing enantiomerically pure pharmaceutical agents and other biologically active molecules. wikipedia.org The chiral nature of 1-amino-3-methylazetidin-2-one, specifically its stereoisomers like (3S,4S)-3-amino-4-methylazetidin-2-one, makes it an effective chiral building block. Its rigid, four-membered β-lactam ring structure influences the stereochemical outcome of reactions, making it a valuable tool for chemists.

The primary application of chiral azetidinone derivatives is as key intermediates in the synthesis of complex molecules, particularly antibiotics. For instance, derivatives such as (3R,4S)-3-[[(R)-1'-t-butyldimethylsilyloxy]ethyl]-4-[(R)-1"-carboxyethyl]-2-azetidinone, often abbreviated as 4-BMA, are crucial for the industrial production of carbapenem (B1253116) and penem (B1263517) antibiotics like Meropenem, Ertapenem, and Doripenem. epo.org The synthesis of these complex antibiotic frameworks relies on the stereoselective construction of the azetidinone core, where the stereocenters are precisely controlled through the use of chiral auxiliaries derived from readily available materials like L-Phenylalaninol. epo.org

The process of enantioselective synthesis often involves several key steps:

Preparation of a Chiral Precursor : The synthesis typically starts from a known chiral molecule.

Amination and Cyclization : Functional groups are introduced and the molecule is cyclized to form the azetidinone ring under conditions that preserve and control the stereochemistry.

Further Elaboration : The resulting chiral azetidinone is then used as a scaffold upon which the rest of the target molecule is constructed.

This approach allows for the high-yield and highly selective preparation of specific stereoisomers, which is essential for the biological activity of the final product. epo.org